molecular formula C10H7Cl2NOS2 B5665684 3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione

3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione

Cat. No.: B5665684
M. Wt: 292.2 g/mol
InChI Key: UANWJZSHGFYVRE-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorobenzoyl)-1,3-thiazolidine-2-thione is an organic compound that belongs to the class of thiazolidines It is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a dichlorobenzoyl group, which is a benzene ring substituted with two chlorine atoms and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 2,4-dichlorobenzoyl chloride with thiazolidine-2-thione. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorobenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl thiazolidine derivatives.

Scientific Research Applications

3-(2,4-Dichlorobenzoyl)-1,3-thiazolidine-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. In the case of its antimicrobial properties, the compound disrupts bacterial cell wall synthesis, leading to cell death. The exact molecular pathways involved in its anticancer effects are still under investigation, but it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoyl chloride: A precursor in the synthesis of various dichlorobenzoyl derivatives.

    Thiazolidine-2-thione: A core structure in many thiazolidine-based compounds.

    3,5-Dichlorobenzoyl chloride: Another dichlorobenzoyl derivative with similar reactivity.

Uniqueness

3-(2,4-Dichlorobenzoyl)-1,3-thiazolidine-2-thione is unique due to the combination of the dichlorobenzoyl group and the thiazolidine ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the thiazolidine ring enhances the compound’s ability to interact with biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

(2,4-dichlorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NOS2/c11-6-1-2-7(8(12)5-6)9(14)13-3-4-16-10(13)15/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANWJZSHGFYVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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